3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of fluorophenyl and methylsulfanyl groups attached to the triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-fluorobenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then cyclized with a triazole derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and other reagents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the original compound from oxidized forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds with potential pharmacological activities.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle regulatory proteins and the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential as a CDK2 inhibitor.
Triazolothiadiazine: A compound with a triazole and thiadiazine ring system, known for its diverse pharmacological activities.
Uniqueness
3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of both fluorophenyl and methylsulfanyl groups, which contribute to its distinct chemical properties and biological activities. Its dual inhibition of CDK2 and induction of apoptosis in cancer cells make it a promising candidate for further research and development in medicinal chemistry .
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo-pyrimidine core with fluorinated phenyl groups and a sulfanyl substituent. Its molecular formula is C16H15F2N5S, with a molecular weight of approximately 348.39 g/mol. The presence of fluorine atoms is significant as they can enhance biological activity through improved binding affinity to target proteins.
Biological Activity Overview
Triazolopyrimidine derivatives are known for their wide-ranging pharmacological effects, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, including resistant strains like MRSA.
- Antitumor Activity : Several studies have indicated that triazolopyrimidines can induce apoptosis in cancer cells and inhibit cell proliferation.
- Antiviral Properties : Some derivatives have been identified as potential inhibitors of viral replication.
The mechanisms underlying the biological activities of triazolopyrimidine derivatives often involve:
- Enzyme Inhibition : Many compounds act by inhibiting key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- DNA Intercalation : Certain derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Some compounds may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Studies :
- Antitumor Activity :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-7-5-12(6-8-14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-3-1-2-4-15(13)20/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHGIFONPYHXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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